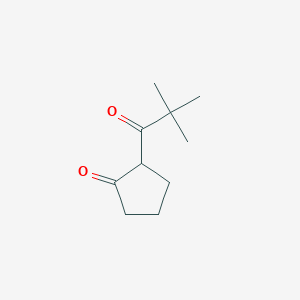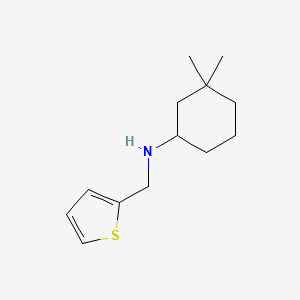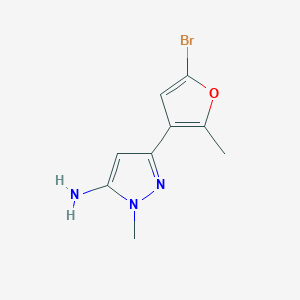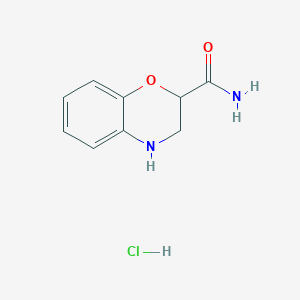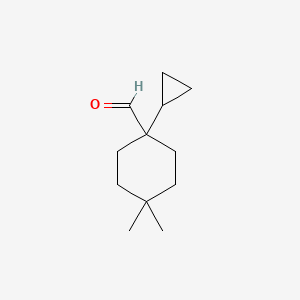![molecular formula C9H13N3 B13305103 5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305103.png)
5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry This compound is characterized by its unique fused bicyclic structure, which includes both an imidazole and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of cyclopropylamine with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the desired imidazo[1,2-a]pyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazo[1,2-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyclopropyl group can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine
- 5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid
- Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives
Uniqueness
Compared to similar compounds, this compound is unique due to its specific structural features, such as the presence of a cyclopropyl group and the fused imidazo[1,2-a]pyrimidine ring system.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H13N3/c1-2-7(1)8-3-4-10-9-11-5-6-12(8)9/h5-8H,1-4H2,(H,10,11) |
InChI Key |
PLKFBXRPULIUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCNC3=NC=CN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


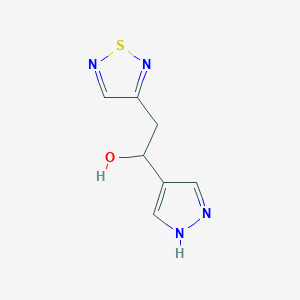
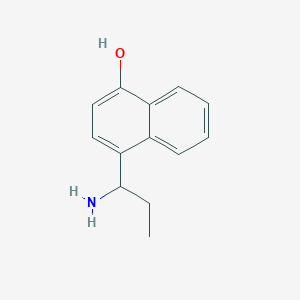
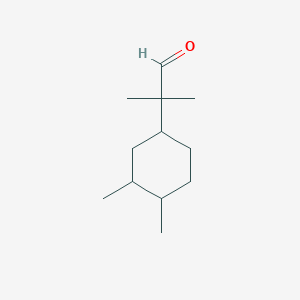
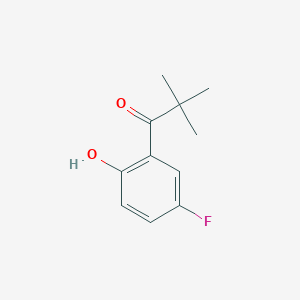
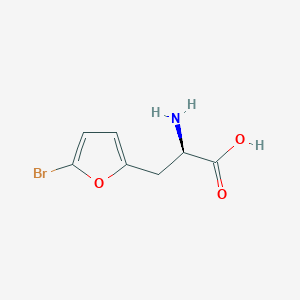
![Methyl 4-{[(2-hydroxyethyl)amino]methyl}benzoate](/img/structure/B13305053.png)
![Ethyl 1-methyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13305058.png)
![2-[(Cyclopentylamino)methyl]-4-methylphenol](/img/structure/B13305063.png)
